Safynol

Description

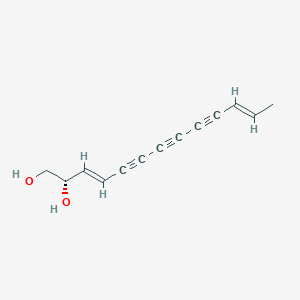

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol |

InChI |

InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+/t13-/m0/s1 |

InChI Key |

GVCJUCQUVWZELI-BJGIVKRHSA-N |

SMILES |

CC=CC#CC#CC#CC=CC(CO)O |

Isomeric SMILES |

C/C=C/C#CC#CC#C/C=C/[C@@H](CO)O |

Canonical SMILES |

CC=CC#CC#CC#CC=CC(CO)O |

Origin of Product |

United States |

Occurrence and Distribution of Safynol in Biological Systems

Natural Sources and Plant Families

Safynol has been identified in at least two plant genera, indicating its presence across different species within certain plant families.

This compound is reported to occur in Carthamus tinctorius, commonly known as safflower nih.gov. Safflower is an annual herbaceous plant belonging to the Asteraceae family wikipedia.orgcabidigitallibrary.org. Research has shown that this compound accumulates in the hypocotyls and first internodes of safflower plants, particularly following wound-inoculation with the fungal pathogen Phytophthora drechsleri apsnet.orgapsnet.org. While present in healthy hypocotyls, the concentration of this compound significantly increases after such inoculation apsnet.orgapsnet.org. Studies have indicated that healthy safflower stems contain a lower concentration of this compound compared to infected stems apsnet.org. Wounding alone also leads to an increase in this compound concentration compared to unwounded tissue apsnet.org.

Below is a table illustrating the change in this compound concentration in safflower hypocotyls under different conditions:

| Hypocotyl Tissue | This compound Content (µ g/100 g fresh tissue) |

| Healthy, Unwounded | 55 apsnet.org |

| Wounded only | 118 apsnet.org |

| Wounded and Inoculated | 1080 apsnet.org |

| Healthy Stems | < 83 apsnet.org |

| Infected Stems (48 hr post-inoculation) | 3370 apsnet.org |

Note: Data from different studies and reported in varying units in the original sources have been presented for comparative illustration where possible.

This compound has also been isolated from Bidens campylotheca nih.govnliwod.orgresearchgate.netnih.govfao.orgthieme-connect.com. Bidens campylotheca is another plant species within the Compositae (Asteraceae) family nliwod.orgresearchgate.netnih.govfao.orgthieme-connect.com. This compound was successfully isolated from the n-hexane extract of Bidens campylotheca ssp. campylotheca nliwod.orgresearchgate.netnih.govfao.orgthieme-connect.com. The identification and structural elucidation of this compound from this source were achieved using various analytical techniques, including UV, MS, NMR, and COSY-NMR nliwod.orgresearchgate.netnih.govfao.orgthieme-connect.com.

Within safflower plants, this compound has been found to accumulate in specific tissues, namely the hypocotyls and first internodes apsnet.orgapsnet.org. Its distribution is concentrated in tissues located exterior to the vascular ring apsnet.org. The concentration of this compound in these tissues is not static but changes during plant development and, notably, in response to external stimuli such as pathogen inoculation apsnet.orgapsnet.org. The accumulation patterns of compounds within plant tissues can vary significantly depending on the specific compound, plant species, tissue type, and developmental stage, as observed with other plant metabolites like L-dopa in faba bean tissues mdpi.com and the distribution of endopolyploidy in maize across different organs and developmental stages nih.gov. Similarly, the accumulation of other protective compounds like polyphenols is known to vary across different plant tissues and is influenced by environmental factors mdpi.com.

Classification as a Phytoalexin

This compound is classified as a phytoalexin. Phytoalexins are a diverse group of low molecular weight antimicrobial compounds that are synthesized and accumulate in plants as part of an active defense response nih.gov. They are not typically present in healthy plants in high concentrations but are rapidly produced upon exposure to stressors nih.gov.

A key characteristic of phytoalexins, including this compound, is their induced accumulation in response to biotic stressors. In the case of safflower, inoculation with the fungal pathogen Phytophthora drechsleri leads to a notable increase in this compound concentration in the infected tissues apsnet.orgapsnet.org. This rapid accumulation is considered a defense mechanism employed by the plant to limit the spread of the pathogen apsnet.org. The production of phytoalexins in response to invasion by pathogens, particularly fungi, is a well-established defense strategy in plants against biotic stress mdpi.com. Biotic stress triggers complex signaling pathways in plants that lead to the induction of defense-related compounds such as phytoalexins nih.gov.

Biosynthetic Pathways of Safynol

Overview of Polyacetylene Biosynthesis

Polyacetylenes are a significant class of natural products characterized by one or more carbon-carbon triple bonds. nih.gov The biosynthesis of these often unstable compounds originates from fatty acid and polyketide precursors, as demonstrated by isotopic tracer experiments. nih.govnih.gov This metabolic pathway is particularly diverse and abundant within the plant kingdom, especially in the Asteraceae family. researchgate.net

The formation of the distinctive acetylenic bond is primarily understood through an oxidative dehydrogenation or desaturation mechanism. nih.gov This process involves the modification of long-chain fatty acids, typically C16 and C18, which undergo a series of desaturation and subsequent modification steps to produce a wide array of polyacetylene structures. nih.govnih.gov The crepenynate (B1232503) pathway, starting from the C18 fatty acid crepenynic acid, is a central route in the biogenesis of many polyacetylenes found in plants and fungi. researchgate.net

Precursor Molecules and Metabolic Intermediates

The journey from common fatty acids to the specialized structure of safynol involves key precursor molecules and a series of metabolic intermediates generated through sequential enzymatic reactions.

The biosynthesis of most polyacetylenes, including this compound, begins with ubiquitous C18 fatty acids. nih.gov The pathway is initiated with oleic acid (C18:1), a common monounsaturated fatty acid in plants. nih.gov Through the action of desaturase enzymes, oleic acid is converted to linoleic acid (C18:2). nih.gov

A crucial subsequent step is the formation of the first triple bond, converting linoleic acid into the C18 acetylenic fatty acid, crepenynic acid. nih.govmdpi.com This compound is a key intermediate and the starting point of the "crepenynate pathway". researchgate.net Further desaturation of crepenynic acid leads to the formation of dehydrocrepenynic acid, a C18-triyne fatty acid that serves as a critical precursor for a diverse range of polyacetylenes. researchgate.net

Table 1: Key C18 Fatty Acid Precursors in Polyacetylene Biosynthesis

| Precursor Molecule | Chemical Formula | Description |

|---|---|---|

| Oleic Acid | C18H34O2 | The initial C18 monounsaturated fatty acid substrate. |

| Linoleic Acid | C18H32O2 | A C18 polyunsaturated fatty acid formed by the desaturation of oleic acid. |

| Crepenynic Acid | C18H30O2 | The first C18 acetylenic fatty acid, formed from linoleic acid. |

To arrive at the C13 carbon skeleton of this compound from a C18 precursor, the fatty acid chain must be shortened. The mechanisms invoked for this process are β-oxidation and α-oxidation, pathways typically associated with fatty acid catabolism. nih.govnih.gov

β-Oxidation: This process shortens the fatty acid chain by removing two-carbon units (acetyl-CoA) in each cycle.

α-Oxidation: This mechanism removes a single carbon atom from the carboxyl end of the fatty acid.

It is presumed that combinations of these oxidative pathways are responsible for reducing the C18 acetylenic precursors to the C14 and C13 chain lengths seen in compounds like this compound. nih.gov For instance, the conversion of a C18 molecule to a C13 molecule could potentially involve two rounds of β-oxidation (removing 4 carbons) followed by one round of α-oxidation (removing 1 carbon). nih.gov However, the precise sequence and regulation of these chain-shortening steps in polyacetylene biosynthesis have not been fully elucidated experimentally. nih.govnih.gov

The chain-shortening of C18 precursors leads to the formation of C14 and C13 intermediates. nih.gov The Anthemideae tribe of the Asteraceae family is particularly noted for the presence of C13-polyacetylenes. dntb.gov.ua While the exact intermediates on the direct path to this compound are not fully characterized, various C13 polyacetylenes have been identified in plants known to produce this compound, such as safflower (Carthamus tinctorius). These related compounds, likely derived from the same metabolic grid, provide insight into the structural nature of the C13 intermediates. Examples include hydrocarbons like (3E)-trideca-1,3-diene-5,7,9,11-tetrayne and trideca-1,3,5-trien-7,9,11-triyne. foodb.cafoodb.ca These structures showcase the highly unsaturated carbon backbone that is subsequently modified by hydroxylation to form this compound.

Enzymatic Systems Involved in this compound Formation

The conversion of fatty acid precursors into this compound is governed by a suite of specialized enzymes, with desaturases playing a pivotal role in the initial, defining steps of the pathway.

The introduction of double and triple bonds into the fatty acid chain is catalyzed by a family of enzymes known as fatty acid desaturases (FADs). foodb.ca These enzymes are central to polyacetylene biosynthesis. nih.gov

The pathway begins with the action of a Δ12-oleate desaturase , a type of FAD2 enzyme, which converts a single bond at the C-12 position of oleic acid into a cis-double bond, yielding linoleic acid. nih.govnih.gov

The formation of the first triple bond is a critical step catalyzed by a divergent FAD2-like enzyme known as a Δ12-fatty acid acetylenase . This enzyme acts on linoleic acid, converting the existing double bond at the C-12 position into a triple bond to form crepenynic acid. nih.govnih.gov Further desaturation activities, likely from bifunctional desaturases, are responsible for creating additional triple bonds to generate precursors like dehydrocrepenynic acid. researchgate.net While the initial desaturase and acetylenase enzymes are well-characterized, the specific enzymes (such as hydroxylases and reductases) that catalyze the final chain-shortening and the introduction of the 1,2-diol functional group to form this compound are still under investigation.

Table 2: Key Enzymes and Reactions in Early Polyacetylene Biosynthesis

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Δ12-Oleate Desaturase (FAD2) | Oleic Acid | Linoleic Acid | Desaturation (double bond formation) |

Acetylenase Activities

The biosynthesis of this compound, a C13 polyacetylene, originates from the metabolism of fatty acids, with acetylenase enzymes performing the critical function of introducing triple bonds into the hydrocarbon chain. The pathway is a modification of the widely recognized fatty acid synthesis route.

The process begins with oleic acid (C18:1), a common monounsaturated fatty acid. The first key transformation is the introduction of a second double bond at the C-12 position of oleic acid to form linoleic acid (C18:2). This reaction is catalyzed by the microsomal oleate (B1233923) Δ12-desaturase, an enzyme also known as FAD2.

The defining step in the formation of the polyacetylene backbone is the conversion of a double bond into a triple bond (alkyne). This is accomplished by a specialized enzyme known as a Δ12 acetylenase. This enzyme acts on linoleic acid, converting the double bond at the Δ12 position into a triple bond to produce crepenynic acid. mdpi.com Crepenynic acid is a key intermediate in the biosynthesis of a wide array of polyacetylenic compounds, including this compound. Subsequent enzymatic reactions, including further desaturations and chain shortening, modify crepenynic acid to yield the final this compound structure. The Δ12 acetylenase from Crepis alpina, for example, has been shown to efficiently convert linoleate (B1235992) into crepenynate. nih.gov

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Δ12-Oleate Desaturase (FAD2) | Oleic Acid | Linoleic Acid | Desaturation |

| Δ12 Acetylenase | Linoleic Acid | Crepenynic Acid | Acetylenation (Desaturation) |

Other Key Enzyme Families (e.g., Phenylalanine ammonia (B1221849) lyase, cinnamate (B1238496) 4 hydrolase, coenzyme 4-cumaraseligase)

While the core structure of this compound is derived from fatty acid metabolism, the broader context of plant secondary metabolism often involves the phenylpropanoid pathway. The key enzymes of this pathway—Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—are central to the synthesis of thousands of phenolic compounds. nih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, converting the amino acid L-phenylalanine into trans-cinnamic acid through non-oxidative deamination. wikipedia.orgnih.gov This reaction channels carbon from primary metabolism into the vast network of secondary phenylpropanoid products. nih.gov

Cinnamate 4-hydroxylase (C4H): As the second enzyme in the pathway, C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para-position of the aromatic ring to produce p-coumaric acid. nih.govplos.org

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. nih.govfrontiersin.org This thioester is a critical branch-point intermediate, serving as a precursor for major downstream pathways leading to flavonoids, monolignols (the building blocks of lignin), and stilbenes. researchgate.net

Although these enzymes are fundamental to the production of many plant defense compounds, the biosynthetic route to the polyacetylene backbone of this compound proceeds via fatty acid modification. Therefore, a direct catalytic role for PAL, C4H, and 4CL in the formation of this compound's core structure is not established.

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | trans-Cinnamic Acid | Initiates phenylpropanoid metabolism |

| Cinnamate 4-hydroxylase (C4H) | trans-Cinnamic Acid | p-Coumaric Acid | Hydroxylation of the phenyl ring |

| 4-coumarate:CoA ligase (4CL) | p-Coumaric Acid | p-Coumaroyl-CoA | Activates the precursor for downstream pathways |

Regulation of Biosynthetic Gene Expression

The production of this compound is tightly regulated at the genetic level, ensuring its synthesis occurs in response to specific developmental or environmental cues. This control is exerted through transcriptional and post-transcriptional mechanisms.

Transcriptional and Post-Transcriptional Control

The synthesis of secondary metabolites is predominantly regulated at the level of gene transcription. nih.gov The genes encoding biosynthetic enzymes like desaturases and acetylenases are controlled by transcription factors, which are proteins that bind to specific recognition sites in the promoter regions of these genes to either activate or repress their expression. In many plant secondary metabolite pathways, transcription factor families such as MYB, bHLH, and WRKY are known to be key regulators. nih.govnih.gov While the specific transcription factors controlling the this compound pathway are not fully identified, it is the primary mechanism by which the plant can rapidly induce the production of this defense compound.

Following transcription, gene expression can be further modulated by post-transcriptional control mechanisms. mdpi.com This includes:

mRNA Processing: The initial RNA transcript undergoes modification, including the addition of a 5' cap and a 3' poly-A tail, which protects the mRNA from degradation and aids in its export from the nucleus and subsequent translation. khanacademy.org

RNA Splicing: Introns (non-coding regions) are removed from the pre-mRNA to produce a mature messenger RNA (mRNA) that can be translated into a functional enzyme.

microRNA (miRNA) Regulation: Small non-coding RNA molecules, known as miRNAs, can bind to complementary sequences on target mRNAs. This binding can lead to the cleavage of the mRNA or the inhibition of its translation, providing a fine-tuning mechanism for controlling enzyme levels. nih.gov

Environmental Elicitors of Biosynthesis

This compound functions as a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to stress. Its biosynthesis is therefore heavily induced by various environmental elicitors, which act as signals for the plant to activate its defense mechanisms. nih.gov

The most significant elicitor for this compound production is biotic stress, particularly attack by pathogens. Research has shown that this compound accumulates to high levels in safflower (Carthamus tinctorius) following infection by the fungus Phytophthora drechsleri. nih.gov This response is a key part of the plant's defense strategy to inhibit the growth and spread of the invading pathogen. Other common elicitors known to induce phytoalexin synthesis in plants include physical wounding and exposure to ultraviolet (UV) radiation. mdpi.com These stressors can signal a potential threat, prompting the plant to preemptively synthesize defense compounds like this compound.

| Elicitor Type | Specific Example | Effect on Plant |

|---|---|---|

| Biotic | Fungal Pathogen (e.g., Phytophthora drechsleri) | Strongly induces this compound accumulation |

| Abiotic (Physical) | Wounding / Mechanical Damage | Can trigger localized defense compound synthesis |

| Abiotic (Radiation) | UV Light Exposure | Induces accumulation of protective secondary metabolites |

Biological and Ecological Roles of Safynol in Plants

Function as a Phytoalexin in Plant Defense

Phytoalexins are low molecular weight antimicrobial compounds synthesized de novo by plants in response to biotic and abiotic stresses. ijcmas.comnih.govcore.ac.uk Safynol fits this definition, accumulating in plant tissues following infection and contributing to the plant's defense arsenal. apsnet.orgapsnet.orgapsnet.org The rapidity and extent of phytoalexin accumulation are linked to plant resistance to diseases caused by fungi and bacteria. ijcmas.comresearchgate.net While the genetic information for phytoalexin synthesis exists in both susceptible and resistant plants, the dynamics of their production and detoxification can differ. ijcmas.com this compound is classified as a polyacetylene phytoalexin found in the Compositae family. ijcmas.comnih.govcore.ac.ukresearchgate.net

Antimicrobial Activity Against Plant Pathogens (e.g., Phytophthora drechsleri)

This compound exhibits antimicrobial activity against a range of plant pathogens, including the oomycete Phytophthora drechsleri, which causes root and stem rot in safflower. apsnet.orgapsnet.orgapsnet.org Studies have shown that extracts containing this compound from infected safflower hypocotyls are highly inhibitory to the mycelial growth of P. drechsleri. apsnet.orgapsnet.org The concentration of this compound increases significantly in safflower hypocotyls after inoculation with P. drechsleri. apsnet.orgapsnet.org For instance, in one study, the concentration of this compound in hypocotyls increased approximately 20-fold over four days following inoculation with P. drechsleri compared to unwounded tissue. apsnet.orgapsnet.org

Antifungal Efficacy Against Mycelial Growth

Research has specifically demonstrated this compound's efficacy in inhibiting the mycelial growth of fungi. apsnet.orgcore.ac.uk The median effective dose (ED50) of this compound required to inhibit the mycelial growth of P. drechsleri has been determined. apsnet.orgapsnet.org In laboratory tests, an ED50 of 12 µg/ml was reported for the inhibition of P. drechsleri mycelial growth, with complete inhibition observed at 30 µg/ml. apsnet.orgapsnet.org this compound has been found to account for a significant portion of the inhibitory activity observed in alcohol extracts from infected safflower hypocotyls. apsnet.orgapsnet.org

Contribution to Plant Resistance and Susceptibility Phenotypes

The accumulation dynamics of this compound are closely linked to the resistance or susceptibility of plant varieties to pathogens like P. drechsleri. In resistant safflower cultivars, the concentration of this compound increases rapidly following inoculation, reaching levels that can account for the cessation of lesion expansion. apsnet.orgapsnet.org While susceptible cultivars also show an initial increase in this compound concentration, the levels may decrease over time, unlike in resistant varieties where they continue to increase. apsnet.org However, it is important to note that while this compound is a major antibiotic compound, it may not be the sole factor determining resistance, and other defense mechanisms also play a role. ijcmas.comapsnet.orgapsnet.org The rate of phytoalexin accumulation is generally faster in resistant hosts compared to susceptible ones. flvc.org

Ecological Significance Beyond Direct Antimicrobial Action

Beyond its direct role as an antimicrobial agent in defense against pathogens, this compound and other polyacetylenes can have broader ecological implications. apsnet.orgmdpi.com

Photosensitizing Effects

Some polyacetylenes, including those structurally related to this compound, are known to exhibit photosensitizing effects. core.ac.ukmdpi.comresearchgate.net Photosensitization involves compounds that, upon exposure to light of specific wavelengths, become toxic. researchgate.netnih.gov This toxicity can extend to a range of organisms, including microbes and insects. core.ac.ukresearchgate.net While the specific photosensitizing activity of this compound is not as extensively documented as its antimicrobial role, the presence of polyacetylene functional groups suggests this potential ecological function.

Allelopathic Interactions

Allelopathy refers to the chemical interactions between plants, where one plant releases biochemicals that influence the growth, survival, and reproduction of other plants. mdpi.comfrontiersin.orgnih.govresearchgate.net These allelochemicals can be released through various means, including root exudation, volatilization, and decomposition of plant residues. mdpi.com Polyacetylenes have been implicated in allelopathic interactions, affecting processes like seed germination and the growth of neighboring plants. mdpi.com The presence of this compound in plant tissues and its potential release into the environment could contribute to allelopathic effects, influencing the composition and structure of plant communities.

| Compound Name | PubChem CID |

| This compound | 6442707 |

Data Table: this compound Concentration in Safflower Hypocotyls

| Tissue Condition | This compound Concentration (µ g/100 g fresh tissue) |

| Healthy Unwounded | 55 apsnet.orgapsnet.org |

| Wounded but Non-inoculated (4 days) | 118 apsnet.org |

| P. drechsleri-inoculated (4 days) | 1080 apsnet.orgapsnet.org |

Data Table: Antifungal Activity of this compound Against P. drechsleri

| Effect | This compound Concentration (µg/ml) |

| ED50 (Mycelial Growth Inhibition) | 12 apsnet.orgapsnet.org |

| Complete Mycelial Inhibition | 30 apsnet.org |

Molecular Mechanisms of Action in Vitro and Biochemical Studies

Cellular and Subcellular Targets

Studies have explored how safynol interacts with cellular components and structures.

Interaction with Biomembranes

The interaction of bioactive compounds with biological membranes is a complex phenomenon involving polar and hydrophobic chemical interactions. nih.gov These interactions are crucial for a drug's biodistribution, cellular penetration, and potential site of action. nih.gov While the provided search results discuss the importance of biomembrane interactions in drug design and the methods used to study them, specific details regarding this compound's direct interaction with biomembranes were not extensively detailed in the retrieved snippets. nih.govarxiv.orgresearchgate.net

Effects on Cellular Components (e.g., mitochondria, cell wall in fungi)

This compound, as a polyacetylene, has been noted for its antifungal activity. mdpi.com In the context of fungal pathogens, mitochondria play crucial roles in various processes including cell wall biogenesis, stress adaptation, and susceptibility to antifungal drugs. nih.govresearchgate.net Damage to fungal cell walls and membranes, as well as dysregulation of intracellular components like mitochondria, can contribute to antifungal effects. mdpi.com While some polyacetylenes, like falcarindiol, have shown antifungal properties and their mechanisms against fungi have been explored, the specific effects of this compound on fungal mitochondria or cell walls were not explicitly detailed in the provided search results. mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org However, the antifungal activity reported for this compound suggests potential interactions with essential fungal cellular components. mdpi.com

Enzymatic Modulation and Pathway Interference

This compound has been investigated for its ability to modulate enzymatic activity, particularly within pathways involved in inflammation.

Inhibition of Cyclo-oxygenase (CO) Synthesis (in vitro)

In vitro studies have indicated that this compound can significantly inhibit cyclooxygenase (CO) synthesis. 114.55.40researchgate.netswsbm.org Cyclooxygenase enzymes are essential for the synthesis of prostaglandins, which are involved in inflammatory processes. core.ac.ukresearchgate.net Inhibition of CO synthesis is a common mechanism for anti-inflammatory agents. researchgate.net

Inhibition of 5-Lipoxygenase (5-LO) Product Synthesis (in vitro)

This compound has also demonstrated significant inhibitory effects on 5-lipoxygenase (5-LO) product synthesis in vitro. 114.55.40researchgate.netthieme-connect.comresearchgate.net 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. thieme-connect.combiorxiv.orgthieme-connect.com Inhibition of 5-LO product synthesis is another mechanism associated with anti-inflammatory properties. thieme-connect.comthieme-connect.com

Based on the search results, this compound has shown inhibitory effects on both COX and 5-LO enzymes in vitro. While specific IC50 values for this compound were not consistently available across the snippets, the reported significant inhibition highlights its potential influence on these key inflammatory pathways. 114.55.40researchgate.netswsbm.orgthieme-connect.comresearchgate.net

Influence on Transcription Factor NF-kB Pathways (in vitro)

The transcription factor NF-κB plays a crucial role in regulating inflammatory processes by controlling the expression of numerous genes involved in inflammation and immune responses. mdpi.comnih.govbiorxiv.org Activation of the NF-κB pathway can be triggered by various pro-inflammatory signals. nih.govbiorxiv.orghaematologica.org Inhibition of the NF-κB pathway is a target for anti-inflammatory therapies. nih.govbiorxiv.org While the search results mention NF-κB pathways in the context of inflammation and the effects of other compounds on this pathway, direct evidence detailing this compound's specific influence on NF-κB pathways in vitro was not explicitly provided in the retrieved snippets. mdpi.comnih.govbiorxiv.orghaematologica.org

Inhibition of Fungal Enzymes and Metabolism

This compound, as a polyacetylene, is part of a class of compounds known for various biological activities, including antifungal properties. mdpi.com The mechanism of action for some acetylenic compounds has been interpreted as the disruption of membranes. mdpi.com While specific detailed studies on this compound's direct inhibition of isolated fungal enzymes are not extensively documented in the provided search results, the broader context of antifungal mechanisms and the activity of related compounds offer insights.

Fungal metabolism involves a complex network of enzymatic reactions essential for growth, survival, and pathogenesis. mdpi.com Potential enzymatic targets for antifungal agents include those involved in cell wall synthesis (e.g., glucan synthesis, chitin (B13524) synthesis), cell membrane synthesis (e.g., ergosterol (B1671047) biosynthesis), and nucleic acid or protein synthesis. creative-biolabs.comwashington.edu For instance, azole antifungals inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, leading to ergosterol depletion and accumulation of toxic sterol precursors. researchgate.netnih.gov Echinocandins, another class of antifungals, target β-1,3-glucan synthase, an enzyme vital for fungal cell wall integrity. washington.edunih.gov

Given that some polyacetylenes are thought to disrupt membranes, it is plausible that this compound's antifungal activity could involve interference with membrane-associated enzymes or processes, such as those involved in ergosterol synthesis or maintaining membrane potential. mdpi.comnih.gov However, specific biochemical data detailing this compound's interaction with particular fungal enzymes or metabolic pathways are required for a definitive understanding of this aspect of its mechanism.

Structure-Activity Relationship Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how variations in chemical structure influence biological activity. nih.govmdpi.comarxiv.org By synthesizing or analyzing compounds with slight structural modifications and testing their biological effects, researchers can identify the key molecular features (pharmacophores) responsible for the observed activity and gain insights into the potential binding interactions with biological targets. mdpi.comunina.it

While comprehensive SAR studies specifically on this compound were not detailed in the provided results, the activity of related polyacetylenes and studies on other antifungal compound classes offer a framework for understanding how structural features can impact antifungal mechanisms. mdpi.com

Correlation of Chemical Moieties with Biochemical Activities

The biological activities of polyacetylenes, including antifungal effects, are linked to their distinct chemical structures, characterized by the presence of multiple triple bonds. mdpi.com The mechanism of membrane disruption proposed for some acetylenic compounds suggests that the lipophilicity and the rigid, linear structure conferred by the acetylene (B1199291) groups may play a role in their interaction with lipid bilayers. mdpi.com

Studies on other antifungal agents, such as coumarin (B35378) derivatives, have shown that specific substitutions on the core structure can significantly affect antifungal potency. For example, O-substitutions, the presence of a short aliphatic chain, and electron-withdrawing groups were found to favor antifungal activity in coumarin derivatives tested against Aspergillus species. nih.govmdpi.com These findings highlight the importance of specific functional groups and their electronic properties in determining the interaction with fungal targets.

For this compound, investigations into how modifications to its polyacetylene chain, hydroxyl groups, or terminal functionalities impact its antifungal activity and potential membrane-disrupting capabilities would be crucial for establishing clear correlations between specific chemical moieties and biochemical activities.

Identification of Pharmacophores for in vitro Target Binding

Identifying the pharmacophore involves defining the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. mdpi.comunina.it For antifungal compounds, this means pinpointing the parts of the molecule that bind to or inhibit fungal enzymes or disrupt cellular structures. creative-biolabs.comwashington.edu

In the context of antifungal research, pharmacophore models have been developed for various classes of compounds targeting specific fungal pathways, such as ergosterol biosynthesis enzymes like CYP51 and squalene (B77637) epoxidase (SE). researchgate.netrsc.org These models describe the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are critical for binding to the target protein. mdpi.com

For this compound, the pharmacophore responsible for its antifungal activity would likely involve features related to its polyacetylene backbone and hydroxyl groups. The linear, rigid nature of the polyacetylene chain might be important for inserting into or disrupting fungal membranes. The hydroxyl groups could participate in hydrogen bonding interactions with membrane components or enzymes. Future research involving the synthesis of this compound analogs with systematic modifications and evaluating their antifungal activity and effects on fungal membranes or specific enzymes could help delineate the key pharmacophoric features. Computational approaches, such as molecular docking and pharmacophore modeling based on the structure of potential fungal targets (if identified), could further aid in this process. mdpi.comunina.it

Structural Analogs, Derivatives, and Synthetic Studies

Characterization of Naturally Occurring Safynol Derivatives

Naturally occurring derivatives of this compound have been identified, often involving modifications to the hydroxyl groups or variations in the polyacetylene chain. These derivatives contribute to the chemical diversity observed in plants producing this compound.

Isolation and Characterization of Acetylated Forms (e.g., this compound-2-O-isobutyrate)

Acetylated forms of this compound exist in nature. While specific details on the isolation and characterization of this compound-2-O-isobutyrate were not extensively detailed in the search results, acetylation is a common modification of hydroxyl-containing natural products. Isobutyrate is a branched, short-chain fatty acid anion derived from isobutyric acid. nih.gov Isobutyl isobutyrate, an ester formed from isobutanol and isobutyric acid, is a known compound found in various organisms. nih.gov The characterization of such derivatives typically involves spectroscopic methods to determine the structure and the position of the acetyl group.

Structural Variants and Closely Related Polyacetylenes

This compound belongs to a larger class of polyacetylene compounds. Structural variants and closely related polyacetylenes are found in various plant species, particularly within the Asteraceae family. These compounds share the characteristic feature of conjugated triple bonds, often along with double bonds and hydroxyl groups. mdpi.com Examples of related polyacetylenes include those found in Artemisia and Bidens species, which can have varying chain lengths, degrees of unsaturation, and functional groups, including glycosidic modifications. mdpi.comresearchgate.netresearchgate.net The biosynthesis of these compounds often proceeds from fatty acid precursors through enzymatic desaturation and other modifications. mdpi.com

Chemical Synthesis of this compound and its Analogs

The chemical synthesis of natural products like this compound and their analogs is an active area of research. Synthetic routes are developed to confirm the structures of natural compounds, provide access to larger quantities for study, and create novel analogs with potentially altered properties. While a specific detailed synthetic scheme for this compound was not found in the provided search results, general approaches to polyacetylene synthesis often involve coupling reactions that form carbon-carbon triple bonds. wikipedia.org The synthesis of analogs allows for the exploration of structure-activity relationships. For example, synthetic strategies have been developed for other natural compounds and their analogs to analyze how structural changes affect biological activity. nih.govmdpi.com

Mechanistic Studies of Synthetic Derivatives

Mechanistic studies on synthetic derivatives are crucial for understanding how these compounds interact with biological targets and exert their effects. These studies can involve investigating the molecular pathways influenced by the derivatives. For synthetic compounds, mechanistic studies often aim to elucidate the mode of action at a molecular level. mdpi.commdpi.comnih.gov This can include studying interactions with enzymes, receptors, or other cellular components. For instance, mechanistic studies on synthetic triterpenoid (B12794562) derivatives have explored their effects on signaling pathways like NF-κB and Nrf2. mdpi.com Similarly, studies on synthetic peptide derivatives have investigated their catalytic activity and the underlying mechanisms. nih.gov While specific mechanistic studies focused solely on synthetic this compound derivatives were not prominently featured in the search results, the general principles of mechanistic investigations on synthetic natural product derivatives involve detailed biochemical and cellular assays to understand their biological activities.

Analytical Methodologies for Safynol Research

Extraction and Purification Techniques

Extracting Safynol from plant material typically involves solvent-based methods. Research indicates the use of methanol (B129727) to extract soluble substances from plant tissues. apsnet.org Following initial extraction, partitioning with less polar solvents, such as diethyl ether, is employed to isolate compounds like this compound into a specific organic phase. apsnet.org

Subsequent purification often utilizes chromatographic techniques. Thin-layer chromatography (TLC) has been employed as a preliminary separation step. apsnet.org Further purification to obtain this compound in a higher state of purity can be achieved through column chromatography, commonly using stationary phases like silica (B1680970) gel and eluting with solvent mixtures such as diethyl ether and hexane. tandfonline.com These techniques separate compounds based on their differential affinities for the stationary and mobile phases, allowing for the isolation of this compound from other co-extracted plant metabolites.

Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for the structural analysis of organic molecules like this compound. researchgate.netnih.gov 1H NMR provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity, while 13C NMR reveals the carbon skeleton. researchgate.netaocs.org Two-dimensional NMR experiments, such as correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), provide crucial information about proton-proton and proton-carbon connectivities, aiding in the assignment of signals and the complete elucidation of the molecular structure. nih.govresearchgate.net While specific detailed NMR peak assignments for this compound were not extensively detailed in the examined literature snippets, the general application of these techniques to polyacetylenes and fatty acid derivatives is well-established for determining the position of double and triple bonds, as well as the nature and location of functional groups like hydroxyls. researchgate.netaocs.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to provide fragmentation patterns that offer insights into its structural subunits. thermofisher.combronkhorst.com Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with chromatography (GC-MS or LC-MS), are applied in this compound analysis. tandfonline.comuqac.canih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the exact molecular formula. core.ac.ukronquinnlab.com The molecular formula of this compound has been determined as C13H12O2, with an exact mass of 200.083729621 Da. nih.govlipidmaps.orgcdutcm.edu.cn MS data, including characteristic ions from fragmentation, are used in conjunction with other spectroscopic data to confirm the identity and structure of this compound. nih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule by measuring the vibrations of its atoms. nih.govswsbm.orggelest.comrsc.org Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups. For polyacetylenic compounds like this compound, IR spectra typically show absorption bands related to C≡C (triple bonds), C=C (double bonds), and O-H (hydroxyl groups). tandfonline.com One study on a related compound or derivative of this compound reported IR absorption bands at 2200 and 2170 cm-1 (C≡C), 1620 cm-1 (CH=CH), and 1050 cm-1 (CO). tandfonline.com These specific frequencies provide valuable information for confirming the presence of these functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing compounds with conjugated systems of double and triple bonds, like this compound. mdpi.comresearchgate.netionicviper.orgmdpi.commsu.edu These conjugated systems absorb light in the UV and visible regions of the electromagnetic spectrum, producing characteristic absorption maxima (λmax). mdpi.commsu.edu The UV-Vis spectrum of this compound exhibits absorption bands that are indicative of its polyacetylene structure. apsnet.orgtandfonline.com Studies have reported UV absorption maxima for this compound, which are used for its identification and quantification. apsnet.orgnih.gov For instance, this compound has an extinction coefficient (ε) of 61,600 at 269 nm. apsnet.org UV-Vis data, including λmax values and absorbance, are often used in conjunction with chromatographic methods for detection and quantification. nih.gov

Here is a table summarizing some reported spectroscopic data points for this compound or related compounds:

| Spectroscopy Method | Functional Group/Feature | Reported Data (cm⁻¹ or nm) | Reference |

| IR | C≡C | 2200, 2170 | tandfonline.com |

| IR | C=C | 1620 | tandfonline.com |

| IR | C-O | 1050 | tandfonline.com |

| UV-Vis | λmax | 215, 224, 234, 246, 255, 270, 290, 308, 330, 354 | tandfonline.com |

| UV-Vis | λmax (with ε) | 269 nm (ε=61,600) | apsnet.org |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its concentration in various samples. nih.govhmdb.camdpi.comresearchgate.netapacsci.com

As mentioned earlier, Thin-Layer Chromatography (TLC) and silica gel column chromatography are used for the purification of this compound from crude extracts. apsnet.orgtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely applied in the analysis of natural products. thermofisher.comuqac.canih.gov GC-MS is suitable for volatile or semi-volatile compounds, while LC-MS is applicable to a broader range of compounds, including less volatile or more polar ones like this compound. thermofisher.commdpi.com These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS), is a common method for the analysis of this compound. nih.gov HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, and the DAD detector provides UV-Vis spectral data for identification and quantification based on absorbance at specific wavelengths. nih.govmdpi.com ESI-MS provides mass information, confirming the identity of the separated components. nih.gov HPLC-DAD-ESI-MS has been successfully used for the unequivocal determination and tentative identification of this compound and related compounds in complex matrices by comparing retention times, UV spectra, and MS data with those of authentic standards or published data. nih.gov

Quantitative analysis of this compound using chromatographic methods involves the creation of calibration curves using known concentrations of a this compound standard. umass.edu The concentration of this compound in a sample is then determined by comparing its peak area or height in the chromatogram to the calibration curve. umass.edu

Detailed research findings on the application of these chromatographic methods for this compound quantification, including specific mobile and stationary phases, flow rates, and detection parameters, are typically described in specialized research articles focusing on the analytical method development and validation for this compound in particular sample types.

Gas Chromatography (GC) with various detectors (FID, ECD, FPD, MS, NPD)

GC is suitable for the analysis of volatile and semi-volatile compounds. drawellanalytical.comnih.gov While this compound is a diol with some polarity, derivatization might be necessary to increase its volatility for GC analysis. nih.gov Various detectors can be used with GC for this compound analysis.

FID (Flame Ionization Detector): FID is a widely used and sensitive detector for organic compounds. chromatographytoday.comdrawellanalytical.comscioninstruments.com It works by detecting ions produced during the combustion of analytes in a hydrogen-air flame. chromatographytoday.comdrawellanalytical.com FID is a versatile detector that responds to most organic compounds, making it suitable for general screening and quantification of volatile components, potentially including derivatized this compound. drawellanalytical.comscioninstruments.com

ECD (Electron Capture Detector): ECD is highly sensitive to compounds containing electronegative atoms like halogens, nitro groups, or conjugated systems. chromatographytoday.comgcms.cz While not a primary detector for the core structure of this compound, it could be relevant if analyzing halogenated derivatives or in specific matrices where such sensitivity is required. gcms.cz

FPD (Flame Photometric Detector): FPD is selective for compounds containing phosphorus or sulfur. chromatographytoday.comdrawellanalytical.com It is unlikely to be a primary detector for this compound itself, but could be used in studies involving related compounds or matrices containing these elements. drawellanalytical.com

MS (Mass Spectrometry): GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS. nih.govscioninstruments.comajpaonline.com It is widely used for the identification and quantification of volatile and semi-volatile compounds. nih.govajpaonline.com GC-MS can provide structural information through fragmentation patterns, which can be compared to spectral libraries for identification. nih.gov This technique is commonly used for analyzing phytoalexins, a class of compounds that includes polyacetylenes like this compound. core.ac.uk

NPD (Nitrogen Phosphorus Detector): NPD is sensitive to compounds containing nitrogen or phosphorus. chromatographytoday.comdrawellanalytical.comscioninstruments.com Similar to FPD, it is not directly applicable to the detection of underivatized this compound but could be relevant for analyzing specific derivatives or in certain sample types. drawellanalytical.comscioninstruments.com

GC, particularly coupled with MS, has been used for the analysis of phytoalexins, highlighting its potential for analyzing compounds like this compound. core.ac.uk

Thin Layer Chromatography (TLC)

TLC is a simple, cost-effective, and versatile chromatographic technique used for the separation, purification, and screening of compounds. apsnet.orgresearchgate.netaga-analytical.com.pllibretexts.org It is often used as a preliminary step before other chromatographic methods or for monitoring reactions and purifications. aga-analytical.com.pl

For this compound analysis, TLC has been employed for isolation and purification from plant extracts. apsnet.orgapsnet.org The stationary phase typically consists of a thin layer of adsorbent material, such as silica gel, on a plate. apsnet.orgaga-analytical.com.pllibretexts.org The mobile phase is a solvent system that moves up the plate by capillary action, separating compounds based on their polarity and interaction with the stationary phase. aga-analytical.com.pllibretexts.org

Research has described the use of TLC with different solvent systems for the purification of this compound from infected safflower hypocotyls. apsnet.org Examples of solvent systems used include mixtures of benzene, ethyl acetate, and formic acid; chloroform, acetone, and formic acid; and ethyl ether, petroleum ether, and formic acid. apsnet.org Detection on TLC plates can be achieved using UV light (if the compound absorbs UV) or by using staining reagents. aga-analytical.com.pl this compound's UV absorbance makes UV detection a viable option. apsnet.org

TLC can be used for qualitative analysis and, with specialized equipment like TLC scanners, for quantitative analysis. drawellanalytical.comaga-analytical.com.pl

Advanced Hyphenated Techniques

Advanced hyphenated techniques combine two or more analytical techniques online, offering enhanced separation power, sensitivity, and identification capabilities. nih.govresearchgate.netchromatographytoday.com The coupling of chromatographic separation methods with spectroscopic detection techniques is a common form of hyphenation. researchgate.netchromatographytoday.com

For this compound research, the most relevant advanced hyphenated techniques involve coupling chromatography with mass spectrometry:

GC-MS: As discussed in Section 7.3.2, GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds, providing both separation and structural identification. nih.govajpaonline.com It has been applied in the study of phytoalexins, which are structurally similar to this compound. core.ac.uk

LC-MS: As discussed in Section 7.3.1, LC-MS is widely used for analyzing a broad range of compounds, including less volatile ones like this compound. nih.govnih.gov The combination of HPLC separation and MS detection allows for the analysis of complex plant extracts and the identification of this compound and related compounds. nih.gov LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information through the fragmentation of selected ions. researchgate.net

Hyphenated techniques like LC-MS and GC-MS are considered indispensable tools in the analysis of natural products due to their high sensitivity and specificity, enabling the identification and quantification of compounds in complex matrices. core.ac.uknih.govnih.gov They offer advantages such as faster and more accurate analysis, higher throughput, and improved reproducibility compared to using individual techniques. researchgate.netchromatographytoday.com

Biotechnological Approaches for Safynol Production and Pathway Engineering

Microbial Fermentation Strategies

Microbial fermentation is a cornerstone of biotechnology, offering a platform for the large-scale production of chemicals from renewable feedstocks. alliedacademies.org The choice of microbial host is critical and depends on factors such as genetic tractability, growth characteristics, and the ability to provide necessary precursors for the target molecule's biosynthesis. For Safynol, a molecule derived from fatty acid metabolism, hosts with high native fatty acid flux are particularly attractive.

Commonly engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae are primary candidates due to their well-understood genetics and physiology, rapid growth, and extensive genetic toolkits. nih.gov E. coli, for instance, can be engineered to overproduce fatty acid precursors, which are essential for this compound biosynthesis. frontiersin.org Yeasts such as S. cerevisiae are also suitable, particularly for expressing eukaryotic enzymes like cytochrome P450s that might be involved in downstream modifications of the polyyne backbone. mdpi.com Furthermore, bacteria from genera like Pseudomonas and Burkholderia have been identified as natural producers of polyynes and serve as both a source of biosynthetic genes and potential production hosts themselves. nih.gov

| Microbial Host | Advantages | Disadvantages | Relevant Engineering Strategies |

|---|---|---|---|

| Escherichia coli | Rapid growth, well-characterized genetics, extensive genetic tools, high flux towards fatty acid precursors. alliedacademies.orgnih.gov | Lacks post-translational modifications, potential for endotoxin (B1171834) production, may require extensive engineering for complex pathways. | Overexpression of fatty acid biosynthesis genes, heterologous expression of polyyne biosynthetic gene cluster. |

| Saccharomyces cerevisiae | GRAS (Generally Regarded As Safe) status, robust for industrial processes, capable of expressing eukaryotic enzymes (e.g., P450s). nih.gov | Slower growth than bacteria, codon optimization may be required for bacterial genes. | Engineering of precursor pathways (acetyl-CoA, malonyl-CoA), expression of plant or fungal tailoring enzymes. |

| Burkholderia spp. | Natural producer of polyynes, contains native regulatory elements for the pathway. nih.govrsc.org | Less characterized than E. coli/yeast, can be pathogenic, fewer genetic tools available. | Overexpression of pathway-specific activators (e.g., PgnC), optimization of culture conditions. nih.gov |

Enzymatic Biotransformation Systems

Enzymatic biotransformation utilizes isolated enzymes or whole cells containing specific enzymes to perform desired chemical conversions. This approach offers high specificity and mild reaction conditions compared to conventional chemistry. The biosynthesis of polyyne fatty acids like this compound involves a unique set of enzymes that can be harnessed for biotransformation. nih.gov

The biosynthetic pathway for bacterial polyynes is initiated by a fatty acyl-AMP ligase , which activates a fatty acid precursor and loads it onto a dedicated acyl carrier protein (ACP) . nih.govnih.gov This thiotemplated mechanism is crucial for presenting the substrate to the subsequent enzymes. The defining step in polyyne synthesis is the formation of triple bonds, which is accomplished not by a single enzyme but by a synergistic desaturase triad (B1167595) . nih.govnih.gov These three desaturase enzymes work in concert to introduce the characteristic conjugated triple bonds into the fatty acid chain. Finally, a thioesterase releases the mature polyyne from the ACP. nih.govnih.gov Additional tailoring enzymes, such as hydroxylases and reductases , would be required to produce the final diol structure of this compound from its fatty acid precursor. frontiersin.orgresearchgate.net

These enzymes can be produced recombinantly and used in cell-free systems for the targeted synthesis of this compound from precursors. Alternatively, whole-cell biotransformation, using engineered microbes that express one or more of these enzymes, can convert a supplied substrate into a more valuable intermediate or the final product.

| Enzyme Class | Function in this compound Biosynthesis | Source Organism Example |

|---|---|---|

| Fatty Acyl-AMP Ligase | Activates fatty acid precursor and loads it onto the ACP. nih.gov | Pseudomonas protegens, Trinickia caryophylli nih.gov |

| Acyl Carrier Protein (ACP) | Carries the growing polyyne chain and presents it to other enzymes. nih.gov | Pseudomonas protegens, Trinickia caryophylli nih.gov |

| Desaturase Triad | Synergistically introduces conjugated triple bonds into the fatty acid backbone. nih.govnih.gov | Pseudomonas protegens, Trinickia caryophylli nih.gov |

| Thioesterase | Releases the completed polyyne fatty acid from the ACP. nih.gov | Pseudomonas protegens, Trinickia caryophylli nih.gov |

| Hydroxylase (e.g., P450) | Introduces hydroxyl groups onto the carbon backbone. mdpi.com | Various plants and fungi nih.govfrontiersin.org |

| Alcohol Dehydrogenase/Reductase | Reduces a carboxyl or keto group to an alcohol. researchgate.netnih.gov | Various bacteria, yeast, and plants researchgate.netnih.gov |

Genetic Engineering of Host Organisms for Enhanced Biosynthesis

To achieve economically viable titers of this compound, it is essential to genetically engineer the microbial host to optimize the metabolic flux towards the product. This involves a multi-pronged approach combining the introduction of the biosynthetic pathway with modifications to the host's native metabolism. alliedacademies.org

A primary strategy is the heterologous expression of the entire this compound biosynthetic gene cluster (BGC). Polyyne BGCs have been identified in several bacteria and typically contain the genes for the ligase, ACP, desaturases, and thioesterase. nih.govrsc.org Transferring this entire cluster into a robust host like E. coli can establish a functional production pathway. nih.gov

Once the pathway is established, further engineering is required to boost precursor supply. For this compound, this involves increasing the intracellular pool of fatty acids and their CoA or ACP derivatives. This can be achieved by overexpressing key enzymes in the fatty acid synthesis (FAS) pathway, such as acetyl-CoA carboxylase (ACC). frontiersin.org Concurrently, deleting genes for competing pathways, such as those for fatty acid degradation (β-oxidation), prevents the breakdown of intermediates and products. frontiersin.org

Fine-tuning the expression of the pathway genes is also critical. The coordinated action of the desaturase triad is particularly important, and optimizing the relative expression levels of these three enzymes can be crucial for efficient polyyne formation. nih.gov Finally, global regulatory engineering can be used to rewire the host's metabolism for a state of overproduction, for instance by modifying transcriptional regulators that control carbon flux. nih.gov

| Genetic Modification Strategy | Target Gene(s)/Pathway(s) | Expected Outcome | Example |

|---|---|---|---|

| Pathway Introduction | Heterologous expression of the entire polyyne BGC. nih.gov | Establishes the core biosynthetic pathway for the this compound precursor in the host. | Transferring the cay or pgn gene cluster into E. coli or B. graminis. nih.gov |

| Precursor Supply Enhancement | Overexpression of acetyl-CoA carboxylase (acc) genes. frontiersin.org | Increases the pool of malonyl-CoA, a key building block for fatty acids. | Overexpressing the accABCD gene cassette in E. coli. frontiersin.org |

| Elimination of Competing Pathways | Knockout of fatty acid degradation genes (e.g., fadD, fadE). frontiersin.org | Prevents breakdown of fatty acid intermediates and final product. | Deletion of the fadD gene in an E. coli production strain. frontiersin.org |

| Pathway Optimization | Tuning the expression levels of the desaturase triad genes. nih.gov | Balances the synergistic activity of the desaturases for efficient triple bond formation. | Using promoters of varying strengths to control the expression of each desaturase gene. |

| Regulatory Engineering | Overexpression of pathway-specific activators (e.g., PgnC). nih.gov | Increases transcription of the entire biosynthetic gene cluster. | Expressing a constitutively active form of a global regulator like GacA in P. protegens. nih.gov |

Bioinformatics and Computational Modeling in Pathway Discovery

Bioinformatics and computational tools are indispensable for modern biotechnological research, accelerating the discovery, characterization, and engineering of biosynthetic pathways. rsc.org For novel compounds like this compound, these approaches are critical for identifying the genetic basis of their production.

Genome mining is a powerful bioinformatic strategy used to discover new BGCs. Algorithms like antiSMASH can scan microbial genomes for conserved sequences and gene arrangements characteristic of natural product pathways. rsc.org By searching for homologs of known polyyne biosynthetic enzymes, such as the unique desaturases, researchers can identify novel BGCs that may produce this compound or related compounds. This approach has successfully expanded the known diversity of bacterial polyyne producers. rsc.org

Once a BGC is identified, computational modeling can provide insights into its function. Protein modeling and molecular docking can be used to predict the substrate specificity of the fatty acyl-AMP ligase or to understand the intricate interactions within the desaturase triad. This knowledge can guide protein engineering efforts to alter substrate preference or improve catalytic efficiency. bohrium.com

Future Research Directions in Safynol Chemistry and Biology

Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthesis of polyacetylenes like Safynol is understood to originate from fatty acid precursors, but the precise enzymatic machinery responsible for the complete transformation into this compound is not fully characterized. nih.gov Isotopic tracer studies have established that many polyacetylenes are derived from fatty acids, and recent work in species like carrot and Bidens pilosa has begun to identify the genes involved. nih.govnih.govplantae.org Future research must focus on identifying and characterizing the specific enzymes that catalyze each step of the this compound pathway.

The proposed biosynthetic route begins with a fatty acid, likely oleic acid, which undergoes a series of desaturation and acetylenation reactions followed by further modifications. oup.comoup.com Key enzyme families that require investigation include fatty acid desaturases (FADs), particularly divergent FAD2-type enzymes, and acetylenases which introduce the characteristic triple bonds of polyacetylenes. oup.comoup.com Subsequent steps are likely catalyzed by hydroxylases and other modifying enzymes to yield the final this compound structure.

A powerful strategy to identify these enzymes involves integrated 'omics' approaches. nih.gov High-throughput transcriptomic analysis (RNA-Seq) of this compound-producing plants, especially in response to elicitors like methyl jasmonate or pathogen attack, can be correlated with metabolomic data to identify candidate genes whose expression patterns match this compound accumulation. nih.govoup.com Once identified, these candidate genes can be validated through heterologous expression in hosts like yeast (Saccharomyces cerevisiae) or Arabidopsis thaliana to confirm their enzymatic function. plantae.org Targeted gene knockout or overexpression in the native plant would provide definitive proof of their role in the pathway. oup.comnih.gov

| Biosynthetic Step | Reaction Type | Candidate Enzyme Family | Proposed Research Approach |

|---|---|---|---|

| Oleic Acid → Linoleic Acid | Desaturation (C=C bond formation) | Fatty Acid Desaturase 2 (FAD2) | Genome mining for FAD2 homologs; co-expression analysis with this compound accumulation. |

| Linoleic Acid → Crepenynic Acid | Acetylenation (C≡C bond formation) | Fatty Acid Acetylenase (a divergent FAD2) | Identifying FAD2-like genes that are highly expressed during this compound production; functional characterization in yeast. |

| Polyacetylene Intermediate → this compound | Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) or Dioxygenases | Transcriptomic analysis to identify CYPs co-regulated with the pathway; in vitro assays with recombinant enzymes. |

Comprehensive Molecular Target Identification in Phytopathology

While this compound is known to have antifungal properties, its precise molecular mechanism of action against phytopathogens is largely unknown. Many natural antifungal compounds exert their effects by disrupting cell membrane integrity, inhibiting essential processes like ergosterol (B1671047) synthesis, generating reactive oxygen species (ROS), or damaging key proteins and enzymes. nih.govmdpi.comresearchgate.net Determining which of these, or other, mechanisms are employed by this compound is a critical area for future investigation.

A primary research goal should be the identification of this compound's direct molecular targets within the fungal cell. This can be achieved through several modern biochemical and genetic techniques. Affinity-based proteomics, where a this compound-derived probe is used to capture binding proteins from fungal lysates, can directly identify interacting partners. Other valuable approaches include thermal proteome profiling, which can detect changes in protein stability upon ligand binding, and computational molecular docking simulations against known fungal virulence factors or essential enzymes. nih.gov

Furthermore, genetic screening of pathogen populations, such as libraries of knockout mutants, could identify genes that confer either resistance or hypersensitivity to this compound. The products of these genes would represent strong candidates for being this compound's molecular target or components of the targeted pathway. nih.gov Understanding the mechanism of action is fundamental for overcoming potential pathogen resistance and for the rational design of more effective antifungal agents. nih.gov

| Potential Molecular Target/Process | Mechanism of Action | Investigative Method |

|---|---|---|

| Plasma Membrane | Disruption of membrane integrity, pore formation, altered permeability. | Membrane fluidity assays; ion leakage measurements; microscopy with membrane-staining dyes. |

| Ergosterol Biosynthesis Pathway | Inhibition of key enzymes (e.g., lanosterol (B1674476) demethylase), leading to toxic sterol accumulation. | Quantification of ergosterol levels; enzyme inhibition assays with purified proteins. |

| Mitochondria | Induction of oxidative stress (ROS production), disruption of mitochondrial membrane potential. | Measurement of ROS levels; assays for mitochondrial function and integrity. |

| Specific Essential Enzymes (e.g., Acetyl-CoA Carboxylase) | Direct inhibition of enzymatic activity crucial for fungal growth and metabolism. | Affinity chromatography; thermal proteome profiling; in vitro enzyme kinetics. nih.gov |

Development of Sustainable Production Methods

The production of this compound for research or potential commercial applications currently relies on extraction from plant sources, which is often inefficient and yields low quantities. mdpi.com The development of sustainable and scalable production methods is therefore a high-priority research direction. Biotechnological production in engineered microorganisms offers a promising alternative to chemical synthesis or agricultural cultivation. mdpi.commdpi.com

The establishment of a heterologous production system, for instance in Escherichia coli or Saccharomyces cerevisiae, is contingent upon the complete elucidation of the this compound biosynthetic pathway (as detailed in section 9.1). nih.govnih.gov Once all the necessary genes are identified, they can be introduced into a microbial host. This process involves several key steps:

Gene Identification and Synthesis: Cloning the full set of biosynthetic genes from the source plant.

Host Engineering: Assembling the genes into an expression vector and transforming a suitable microbial chassis. Codon optimization for the chosen host is often necessary to ensure efficient protein expression.

Pathway Optimization: Balancing the expression levels of each enzyme in the pathway to maximize flux towards this compound and avoid the accumulation of toxic intermediates. Co-culture engineering, where different parts of the pathway are split between two distinct microbial populations, can be explored to reduce the metabolic burden on a single host. nih.gov

Fermentation Development: Optimizing culture conditions, media composition, and feeding strategies to achieve high-titer production in bioreactors.

Cell-free synthesis systems could also be employed as a rapid tool for prototyping and optimizing the biosynthetic pathway before committing to in vivo engineering. In the longer term, research could explore novel feedstocks, potentially leveraging C1 sources like CO2, to create truly sustainable production pipelines. openaccessgovernment.org

Exploration of Novel this compound Analogs with Defined Biochemical Activities

The chemical structure of this compound, with its polyacetylene chain and hydroxyl groups, offers numerous possibilities for chemical modification. The synthesis and biological evaluation of novel this compound analogs is a crucial research avenue for probing structure-activity relationships (SAR) and potentially developing derivatives with enhanced potency, selectivity, or stability. mdpi.commdpi.com

A systematic exploration of the this compound chemical space would involve targeted modifications at key positions. For example, altering the length of the alkyl chain could modulate the compound's lipophilicity and its ability to interact with cellular membranes. The number and position of hydroxyl groups and triple bonds are also likely critical for target binding and biological activity.

A future research program in this area would involve:

Chemical and Chemoenzymatic Synthesis: Developing robust synthetic routes to produce the this compound core structure and a library of derivatives with systematic modifications.

Biological Screening: Testing the synthesized analogs in antifungal assays to determine their minimum inhibitory concentrations (MIC) against a panel of relevant phytopathogens.

Structure-Activity Relationship (SAR) Analysis: Correlating the structural changes in the analogs with their observed biological activity to build a predictive model for designing new, more effective compounds. This knowledge could lead to the development of antifungal agents with improved properties for agricultural applications.

| Structural Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| Varying carbon chain length | Modulate lipophilicity and membrane interaction. | Could enhance or decrease membrane disruption and cell penetration. |

| Altering the number/position of C≡C bonds | Probe the importance of the polyacetylene system for target binding. | May affect conformational rigidity and interaction with specific protein targets. |

| Modifying or removing hydroxyl (-OH) groups | Determine the role of hydrogen bonding in target interaction. | Could significantly alter binding affinity and specificity. |

| Introducing alternative functional groups (e.g., halogens, ethers) | Explore effects of electronics and steric bulk on activity. | May lead to analogs with increased stability or novel mechanisms of action. |

Application of Systems Biology and Omics Approaches to this compound Metabolism

A holistic, systems-level understanding of this compound requires the integration of multiple high-throughput 'omics' technologies. frontiersin.orgslideshare.net Systems biology provides a framework for combining genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive models of this compound's role in plant biology and phytopathology. nih.gov

Future research should leverage these approaches in an integrated fashion:

Genomics and Transcriptomics: As discussed in section 9.1, these tools are essential for identifying the genes responsible for this compound biosynthesis by correlating gene expression with metabolite presence. nih.govmaxapress.com

Proteomics: This can be used to quantify the enzymes of the biosynthetic pathway and to identify the molecular targets of this compound in pathogens through methods like thermal proteome profiling.

Metabolomics: This is critical for mapping the metabolic network around this compound. nsf.govnih.gov Untargeted metabolomics can provide a global snapshot of the metabolic changes in a plant upon pathogen attack, revealing how precursor pathways are channeled towards this compound production. researchgate.netconsensus.app Targeted analyses can precisely quantify this compound and its biosynthetic intermediates. Dual metabolomics, which simultaneously analyzes the metabolomes of both the plant and the pathogen during their interaction, can provide deep insights into the chemical warfare between host and microbe. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.